molecular formula C21H19NO3 B2429595 1'-cinnamoyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1798414-96-6

1'-cinnamoyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No. B2429595
M. Wt: 333.387
InChI Key: AOKTUGSAPYXONV-VAWYXSNFSA-N
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Description

The compound “1’-cinnamoyl-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one” is a complex organic molecule. It contains a spiro[isobenzofuran-1,3’-piperidin] core, which is a type of spiro compound where two rings share a single atom . The term “cinnamoyl” suggests the presence of a cinnamoyl group, which is derived from cinnamic acid, a compound with a structure similar to that of cinnamon .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar spiro[isobenzofuran-1,3’-piperidin] derivatives have been synthesized through various methods . One such method involves the reaction of 1-benzylidene-2-phenylhydrazine derivatives with ninhydrin in acetic acid medium at room temperature, followed by oxidative cleavage of their corresponding dihydroindeno .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the spiro[isobenzofuran-1,3’-piperidin] core and the cinnamoyl group . Spiro compounds are known for their structural diversity and the presence of a quaternary carbon atom .

Scientific Research Applications

Sigma Ligand Affinity and Selectivity

1'-Cinnamoyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one and its derivatives have been studied for their affinity and selectivity towards sigma ligands. These compounds, related to Lu 28-179, a selective sigma 2 ligand, have been explored to determine factors affecting sigma 1/sigma 2 affinity and selectivity (Moltzen, Perregaard, & Meier, 1995).

Potential Central Nervous System Agents

These spiro compounds have also been synthesized and evaluated as potential central nervous system agents. Their synthesis was inspired by the recognition of certain moieties common to antidepressants, leading to the creation of compounds like 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] (Bauer et al., 1976).

Diuretic and Antihypertensive Properties

Spiro[isobenzofuran-1(3H),4'-piperidines] have been reported for their diuretic and antihypertensive properties. Particularly, the synthesis and activity of N-sulfur derivatives of these compounds show significant species-specific activity in rats (Klioze & Novick, 1978).

Neurokinin Receptor Antagonists

These compounds have been explored as neurokinin receptor antagonists. For instance, a spiro-substituted piperidine was designed and synthesized, demonstrating potent inhibitory activity against bronchoconstriction in guinea pigs (Kubota et al., 1998).

Central Nervous System Depressants

Research has also been conducted on the use of these spiro compounds as central nervous system depressants. The synthesis of various analogues has shown that these compounds can be more potent than certain established drugs in specific tests (Allen et al., 1978).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Given the interest in spiro compounds and their derivatives, this compound could be of interest in various fields of chemistry .

properties

IUPAC Name

1'-[(E)-3-phenylprop-2-enoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c23-19(12-11-16-7-2-1-3-8-16)22-14-6-13-21(15-22)18-10-5-4-9-17(18)20(24)25-21/h1-5,7-12H,6,13-15H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKTUGSAPYXONV-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(CN(C1)C(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-cinnamoyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

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